molecular formula C18H22FN3O2S2 B2926195 N-(4-fluorophenyl)-2-((4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 942000-90-0

N-(4-fluorophenyl)-2-((4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No. B2926195
CAS RN: 942000-90-0
M. Wt: 395.51
InChI Key: IDNDVOMPWMUMOA-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H22FN3O2S2 and its molecular weight is 395.51. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory and Antimicrobial Applications

  • Synthesis and Anti-inflammatory Activity : A study by Sunder and Maleraju (2013) involved the synthesis of derivatives of N-(3-chloro-4-fluorophenyl)-2-((5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, which demonstrated significant anti-inflammatory activity. This research highlights the compound's potential in developing anti-inflammatory treatments (Sunder & Maleraju, 2013).
  • Antimicrobial Activity of Sulfide and Sulfone Derivatives : Badiger et al. (2013) synthesized sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide and evaluated their antimicrobial activity against various bacteria and fungi, showcasing their potential as antimicrobial agents (Badiger et al., 2013).

Optoelectronic and Kinase Inhibitory Properties

  • Optoelectronic Properties : Camurlu and Guven (2015) investigated the optoelectronic properties of thiazole-based polythiophenes, indicating the compound's utility in optoelectronic applications due to satisfactory switching times and appropriate optical contrast, which could be beneficial for developing electronic materials (Camurlu & Guven, 2015).
  • Src Kinase Inhibitory and Anticancer Activities : Research on N-benzyl-substituted acetamide derivatives containing thiazole explored their Src kinase inhibitory and anticancer activities, providing insights into the design of new anticancer drugs targeting the Src kinase pathway (Fallah-Tafti et al., 2011).

Antibacterial and Antifungal Agents

  • N-phenylacetamide Derivatives with Antibacterial Properties : Lu et al. (2020) designed and synthesized N-phenylacetamide derivatives containing 4-arylthiazole moieties, evaluating their antibacterial activities against various bacteria. This work contributes to the development of new antibacterial agents (Lu et al., 2020).

Hepatic Metabolism and Herbicide Analysis

  • Chemical Stimulation of Hepatic Metabolism : An experimental acetanilide, closely related to the query compound, was studied by Christenson et al. (1996) for its effects on hepatic metabolism and circulating thyroid hormone levels, highlighting the compound's impact on liver metabolism and thyroid function (Christenson et al., 1996).

properties

IUPAC Name

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2S2/c1-12(2)7-8-20-16(23)9-15-10-25-18(22-15)26-11-17(24)21-14-5-3-13(19)4-6-14/h3-6,10,12H,7-9,11H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNDVOMPWMUMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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